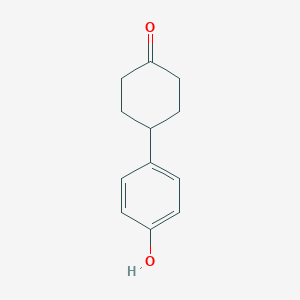

4-(4-Hydroxyphenyl)cyclohexanone

説明

特性

IUPAC Name |

4-(4-hydroxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJYPZJZQIHNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404724 | |

| Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105640-07-1 | |

| Record name | 4-(4′-Hydroxyphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105640-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)cyclohexanone

Introduction

4-(4-Hydroxyphenyl)cyclohexanone is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and liquid crystal materials.[1][2] Its molecular structure, featuring both a ketone and a phenolic hydroxyl group, imparts a versatile reactivity that allows for a multitude of subsequent chemical transformations.[1] This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different methodologies. The content herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical insights.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two primary approaches:

-

Direct Condensation/Alkylation Reactions: These methods involve the direct coupling of a phenol or a protected phenol derivative with a cyclohexanone precursor.

-

Multi-step Synthetic Sequences: These pathways often commence from more complex starting materials like 4,4'-biphenol and involve a series of transformations including hydrogenation, oxidation, and deprotection steps.

This guide will delve into the specifics of these strategies, providing a comprehensive overview of the chemical logic that underpins each approach.

Pathway 1: Acid-Catalyzed Condensation of Phenol and Cyclohexanone

One of the most direct and economically viable routes to this compound is the acid-catalyzed condensation of phenol with cyclohexanone. This reaction is a classic example of a Friedel-Crafts alkylation, where the cyclohexanone, upon protonation, acts as the electrophile that attacks the electron-rich phenol ring.[3][4]

Reaction Mechanism and Rationale

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

-

Electrophilic Aromatic Substitution: The activated cyclohexanone is then attacked by the nucleophilic phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

-

Dehydration and Rearrangement: The initial addition product undergoes dehydration to form a cyclohexenylphenol intermediate. Subsequent tautomerization or further reaction leads to the desired this compound.

The choice of a strong acid catalyst is crucial for the efficient protonation of the cyclohexanone.[4] However, the reaction conditions must be carefully controlled to minimize the formation of byproducts, such as bis-phenol derivatives and polymeric materials.

Experimental Protocol: Acid-Catalyzed Condensation

The following protocol is a representative example of this synthetic approach:

-

Reaction Setup: To a solution of 4-hydroxycyclohexanone (0.20 mole) in phenol (2.0 moles), bubble hydrogen chloride gas at 40°C with vigorous stirring.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, pour the reaction mixture into a two-layer solvent system of toluene and water.[5] The product can be isolated by filtration and purified by recrystallization to yield white crystals.[1]

Data Summary: Reaction Parameters and Yields

| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| HCl (gas) | 40 | 4-6 | 84 (of an intermediate) | [5] |

| H₂SO₄ | 50-60 | 6-8 | Variable | General Knowledge |

| Solid Acid Clay | 100-140 | 1-24 | >75 (selectivity) | [6] |

Note: The yield reported for the HCl-catalyzed reaction is for an intermediate, 4,4-bis(4-hydroxyphenyl)cyclohexanol, which can be further processed to the target molecule.

Process Flow Diagram: Acid-Catalyzed Condensation

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol - Google Patents [patents.google.com]

- 6. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenyl)cyclohexanone, a bifunctional organic molecule, stands as a critical structural motif and versatile intermediate in the landscape of medicinal chemistry and materials science.[1] Its unique architecture, combining a polar phenolic ring with a reactive cyclohexanone moiety, makes it a valuable precursor for a diverse range of higher-order molecules, most notably in the synthesis of selective estrogen receptor (ER) modulators and other pharmacologically active agents.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and synthetic strategies pertaining to this compound, offering both foundational data and field-proven insights for professionals engaged in research and development.

Section 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of its application in any research or development context. These parameters dictate its handling, reactivity, and pharmacokinetic potential.

Chemical Identity

The compound is unambiguously identified by a consistent set of chemical descriptors, ensuring clarity and precision in scientific communication.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(4-hydroxyphenyl)cyclohexan-1-one | [2][3] |

| CAS Number | 105640-07-1 | |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | [4] |

| Canonical SMILES | C1CC(=O)CCC1C2=CC=C(C=C2)O | [2][3] |

| InChI Key | SLJYPZJZQIHNGU-UHFFFAOYSA-N | [2][3] |

Physicochemical Data

The physicochemical data for this compound are crucial for predicting its behavior in both chemical reactions and biological systems. The values presented below are a consolidation of experimental and computationally predicted data from reputable chemical databases.

| Property | Value | Notes | Source(s) |

| Physical State | White to off-white crystalline solid/powder | --- | [1] |

| Melting Point | 170-175 °C | Experimental | [3] |

| Boiling Point | 357.2 ± 42.0 °C | Predicted | |

| Density | 1.149 ± 0.06 g/cm³ | Predicted | |

| pKa | 10.10 ± 0.30 | Predicted; refers to the phenolic hydroxyl group | |

| XLogP3-AA | 1.8 | Computed; indicates moderate lipophilicity | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, administration, and bioavailability.

-

Aqueous Solubility : The compound is reported to be insoluble in water.[1] The presence of the polar hydroxyl and ketone groups is offset by the larger, nonpolar carbon framework.

Section 2: Synthesis and Purification

The synthesis of this compound is well-documented, with the most common laboratory-scale method involving the deprotection of a benzyl-protected precursor. This approach is favored for its high yield and purity of the final product.

Synthetic Workflow: Catalytic Hydrogenation

The field-proven method involves the catalytic hydrogenation of 4-(4-benzyloxyphenyl)cyclohexanone. The benzyl group serves as an effective protecting group for the phenol, preventing unwanted side reactions. Its removal under hydrogenation conditions is clean and efficient.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory synthesis.

-

Reactor Setup : To a 500 mL three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, add 4-(4-benzyloxyphenyl)cyclohexanone (56.1 g), tetrahydrofuran (336.6 mL), and a 5% Palladium on Carbon (Pd/C) catalyst (2.8 g).

-

Inerting : Purge the flask with hydrogen gas three times to replace the atmospheric air.

-

Hydrogenation : Heat the reaction mixture to 40-45 °C using a water bath while maintaining a positive pressure of hydrogen (e.g., using a balloon).

-

Reaction Monitoring : The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically <1% remaining).

-

Catalyst Removal : After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with two small portions of THF (5 mL each).

-

Solvent Removal : Combine the filtrates and concentrate them under reduced pressure (e.g., using a rotary evaporator) at 35-45 °C until a white solid is obtained.

-

Purification by Recrystallization : Add ethanol (195 mL) to the solid and heat to reflux (60-65 °C) until complete dissolution.

-

Crystallization : Cool the solution to a low temperature (-25 to -15 °C) and allow it to crystallize for at least 8 hours.

-

Isolation and Drying : Collect the resulting crystals by filtration, wash them with two portions of cold ethanol (5 mL each), and dry them under reduced pressure at 45-55 °C to yield the final product.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. While publicly available experimental spectra are limited, a robust characterization can be achieved through a combination of techniques, with expected results predicted from its known structure and data from analogous compounds.

Chromatographic Analysis (HPLC)

HPLC is the standard method for assessing the purity of this compound, with commercial suppliers often guaranteeing purity of ≥97.0%. A typical reverse-phase HPLC method would be developed to resolve the target compound from potential impurities or starting materials.

Representative HPLC Method Protocol:

-

Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is often optimal.

-

Solvent A : Water with 0.1% Formic Acid (for improved peak shape).

-

Solvent B : Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Program : Start with a higher polarity mixture (e.g., 90% A, 10% B) and ramp to a lower polarity (e.g., 10% A, 90% B) over 15-20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV detection at a wavelength of approximately 220 nm or 275 nm, where the phenyl chromophore absorbs.

-

Sample Preparation : Dissolve a precisely weighed sample (approx. 1 mg/mL) in a suitable solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.

Caption: General workflow for HPLC purity analysis.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule.

-

Aromatic Region (δ 6.8-7.2 ppm) : Two doublets are expected, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the hydroxyl group (closer to the electron-donating group) will be slightly upfield compared to the protons meta to it.

-

Cyclohexanone Protons (δ 1.8-3.0 ppm) : A series of complex multiplets corresponding to the eight protons on the cyclohexanone ring. The protons alpha to the carbonyl group (C2 and C6) will be the most deshielded and appear further downfield.

-

Methine Proton (δ ~2.9-3.2 ppm) : The single proton at the C4 position, bonded to both the phenyl ring and the cyclohexanone ring, will appear as a multiplet.

-

Phenolic Proton (δ ~4.5-5.5 ppm or higher) : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

Carbonyl Carbon (δ ~210-212 ppm) : A characteristic peak for a ketone carbonyl, typically with no attached protons in a DEPT experiment.

-

Aromatic Carbons (δ 115-155 ppm) : Four distinct signals are expected for the aromatic ring. The carbon attached to the hydroxyl group (C-OH) will be the most downfield (~155 ppm), while the carbon attached to the cyclohexanone ring will be around 130-135 ppm. The other two protonated carbons will appear around 115 ppm and 128 ppm.

-

Aliphatic Carbons (δ 25-50 ppm) : Four signals corresponding to the carbons of the cyclohexanone ring (C1, C2/6, C3/5, C4).

-

The IR spectrum is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Phenol) : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ .

-

C-H Stretch (sp² Aromatic) : Medium to weak absorptions typically found just above 3000 cm⁻¹ .

-

C-H Stretch (sp³ Aliphatic) : Medium to strong absorptions typically found just below 3000 cm⁻¹ .

-

C=O Stretch (Ketone) : A very strong, sharp absorption band around 1710-1715 cm⁻¹ . The position is characteristic of a six-membered ring ketone.[4]

-

C=C Stretch (Aromatic) : Medium intensity peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Phenol) : A strong band in the region of 1200-1260 cm⁻¹ .

Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺·) : The molecular ion peak would be observed at m/z = 190 .

-

Key Fragmentation Pathways :

-

Alpha-Cleavage : Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation route for ketones.

-

Loss of Water : While not always prominent from phenols under EI, it is a possible fragmentation.

-

Benzylic Cleavage : Cleavage of the C-C bond between the phenyl ring and the cyclohexanone ring is highly favorable, leading to stable resonance-stabilized fragments. A prominent peak at m/z = 107 (hydroxytropylium ion or hydroxyphenylmethyl cation) is expected.

-

Cyclohexanone Ring Fragmentation : The cyclohexanone ring itself can undergo characteristic cleavages, often leading to fragments like m/z = 55 .

-

Section 4: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. If handling large quantities or generating dust, use a dust mask or work in a ventilated hood.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[1]

References

An In-depth Technical Guide to the Basic Research Applications of 4-(4-Hydroxyphenyl)cyclohexanone (CAS 105640-07-1)

Abstract

This technical guide provides a comprehensive overview of the fundamental research applications of 4-(4-Hydroxyphenyl)cyclohexanone, a versatile chemical intermediate identified by CAS number 105640-07-1. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core utility of this compound as a foundational scaffold for the synthesis of novel bioactive molecules, with a particular focus on its applications in the development of selective estrogen receptor β (ERβ) agonists and as a precursor for novel anticancer agents. This guide will explore the synthetic pathways originating from this compound, detail experimental protocols for the synthesis and biological evaluation of its derivatives, and present quantitative data to illustrate their therapeutic potential. Furthermore, it will elucidate the underlying mechanisms of action through signaling pathway diagrams, providing a holistic understanding of its significance in modern medicinal chemistry.

Introduction and Physicochemical Properties

This compound is a bifunctional organic molecule possessing both a ketone and a phenol functional group. This unique structural arrangement makes it a valuable starting material in organic synthesis, allowing for a variety of chemical transformations to generate a diverse range of derivatives. Its rigid cyclohexyl core provides a defined three-dimensional structure, which is often a desirable feature in the design of small molecule therapeutics that target specific protein binding pockets.

| Property | Value | Source |

| CAS Number | 105640-07-1 | N/A |

| Molecular Formula | C₁₂H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 190.24 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in ether and ketone solvents; insoluble in water | --INVALID-LINK-- |

Core Research Application: Scaffold for Selective Estrogen Receptor β (ERβ) Agonists

A significant area of research involving this compound is its use as a precursor for the synthesis of selective estrogen receptor β (ERβ) agonists (SERBAs). ERβ is a promising therapeutic target for a range of conditions, including menopausal symptoms, neurodegenerative diseases, and certain cancers, as its activation can offer therapeutic benefits without the proliferative effects associated with ERα activation[1].

Rationale for Use as an ERβ Agonist Scaffold

The 4-(4-hydroxyphenyl) motif is a classic pharmacophore that mimics the phenolic A-ring of estradiol, enabling interaction with the ligand-binding domain of estrogen receptors. The cyclohexyl ring serves as a rigid spacer, and modifications to this core, as well as to the ketone functionality, allow for the fine-tuning of binding affinity and selectivity for ERβ over ERα. Reduction of the ketone to a hydroxyl group, for instance, introduces a new hydrogen bonding moiety that can be exploited to achieve enhanced and selective receptor engagement[2].

Synthetic Pathway to ERβ Agonists

A common synthetic strategy involves the reduction of the cyclohexanone moiety to the corresponding cyclohexanol, which can then be further derivatized.

Detailed Experimental Protocol: Synthesis of trans-4-(4-Hydroxyphenyl)cyclohexanol

This protocol describes the reduction of the ketone functionality, a key step in the synthesis of many ERβ agonists[2].

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

Purify the isomers by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure trans-4-(4-Hydroxyphenyl)cyclohexanol[2].

Biological Evaluation: Estrogen Receptor Binding and Functional Assays

The synthesized derivatives are evaluated for their ability to bind to and activate ERβ.

2.4.1. Radioligand Displacement Assay

This assay determines the binding affinity of the synthesized compounds for ERα and ERβ.

Protocol Outline:

-

Prepare recombinant human ERα or ERβ.

-

Incubate the receptor with a constant concentration of a radiolabeled estrogen (e.g., [³H]-Estradiol).

-

Add increasing concentrations of the test compound.

-

After incubation, separate the bound from unbound radioligand.

-

Quantify the radioactivity of the bound fraction.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.

2.4.2. Cell-Based Reporter Gene Assay

This assay measures the functional agonist or antagonist activity of the compounds.

Protocol Outline:

-

Use a cell line (e.g., HEK293) engineered to express human ERβ and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.

-

Plate the cells in a 96-well plate.

-

Treat the cells with increasing concentrations of the test compound (for agonist activity) or with a fixed concentration of estradiol and increasing concentrations of the test compound (for antagonist activity).

-

Incubate for 24 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Quantitative Data for Representative Derivatives

The following table summarizes the biological activity of representative SERBAs derived from related phenolic cyclohexyl scaffolds.

| Compound | ERβ EC₅₀ (nM) | ERα EC₅₀ (nM) | Selectivity (ERα/ERβ) | Source |

| 4-(4-hydroxyphenyl)cycloheptanemethanol | 30-50 | >10,000 | >300 | [3] |

| Compound 5a/b | 1.9 ± 0.4 | 716 ± 129 | 377 | [4] |

| Compound (±)-11 | 6.2 ± 1.4 | 6820 ± 1400 | 1100 | [4] |

Core Research Application: Precursor for Novel Anticancer Agents

The cyclohexanone core of this compound is a versatile scaffold for the synthesis of compounds with potential anticancer activity. One notable class of derivatives are the bis(arylmethylene)cycloalkanones, which are related to curcuminoids and have demonstrated significant cytotoxic effects against various cancer cell lines.

Rationale for Use in Anticancer Drug Discovery

The α,β-unsaturated ketone moiety, which can be introduced via a Claisen-Schmidt condensation, is a known Michael acceptor and can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to cellular apoptosis[5]. The 4-hydroxyphenyl group can also contribute to the biological activity through hydrogen bonding interactions with target proteins.

Synthetic Pathway to Bis(arylmethylene)cyclohexanone Derivatives

The Claisen-Schmidt condensation is a straightforward method to synthesize these derivatives.

Detailed Experimental Protocol: Synthesis of a Bis(benzylidene)cyclohexanone Derivative

This protocol is adapted from general procedures for the synthesis of bis(arylmethylene)cycloalkanones[6].

Materials:

-

This compound

-

Substituted benzaldehyde (2.0 eq)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (2.0 eq) in ethanol.

-

Prepare a solution of NaOH in deionized water and cool it to room temperature.

-

Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes.

-

Continue stirring the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the crystals with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/ethanol mixture) to obtain the purified bis(benzylidene)cyclohexanone derivative[6].

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol Outline:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 492-570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data for Representative Anticancer Derivatives

The following table presents the IC₅₀ values for representative C5-curcuminoid derivatives synthesized from a 4-hydroxycyclohexanone scaffold against various human cancer cell lines.

| Compound | A2780 (ovarian) IC₅₀ (µM) | C33A (cervix) IC₅₀ (µM) | MDA-MB-231 (breast) IC₅₀ (µM) | Source |

| 6h | 0.68 | 0.69 | 0.92 | [1] |

| 6p | 0.76 | 2.69 | 1.28 | [1] |

| Cisplatin (control) | 1.30 | 3.69 | 19.13 | [1] |

Emerging Research Application: Analgesic Drug Discovery

The 4-arylcyclohexane scaffold is also present in several classes of analgesic compounds, including derivatives of phencyclidine (PCP)[7][8][9]. While direct studies on the analgesic properties of this compound derivatives are limited, its structural features suggest potential for development in this area.

Rationale and Synthetic Considerations

The synthesis of PCP analogs often involves the reaction of a cyclohexanone with a Grignard reagent followed by the introduction of an amine moiety. This compound could serve as a starting point for creating novel PCP analogs with potentially modulated analgesic and psychotomimetic properties. The hydroxyl group offers a handle for further modification to explore structure-activity relationships.

In Vivo Analgesic Assays

Standard animal models are used to evaluate the potential analgesic effects of novel compounds.

4.2.1. Hot-Plate Test

This test measures the response to a thermal stimulus.

Protocol Outline:

-

Place a mouse or rat on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).

-

Administer the test compound and re-test at various time points to determine the analgesic effect.

4.2.2. Tail-Flick Test

This assay also assesses the response to thermal pain.

Protocol Outline:

-

Focus a beam of high-intensity light on the animal's tail.

-

Measure the time it takes for the animal to flick its tail away from the heat source.

-

Administer the test compound and measure the tail-flick latency at different intervals.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature and rigid core structure make it an ideal starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. The most prominent research applications lie in the development of selective estrogen receptor β agonists for the potential treatment of menopausal symptoms and other estrogen-related conditions, and as a scaffold for novel anticancer agents. While its application in analgesic drug discovery is less explored, its structural similarity to known analgesics suggests this as a promising avenue for future research. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic activity of new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New analgesic drugs derived from phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic effects of phencyclidine-like drugs in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifunctional Reactivity of 4-(4-Hydroxyphenyl)cyclohexanone: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Versatile Scaffold in Modern Chemistry

4-(4-Hydroxyphenyl)cyclohexanone, a seemingly unassuming molecule, stands as a cornerstone intermediate in the realms of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive ketone on a cyclohexyl ring and a nucleophilic phenolic hydroxyl group, offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of the reactivity of this versatile scaffold, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. Understanding the nuanced reactivity of each functional group, both in isolation and in concert, is paramount to harnessing its full synthetic potential. This document will delve into the core reactions that define its chemical personality, from the reduction and condensation of the cyclohexanone moiety to the etherification and esterification of its phenolic hydroxyl group.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 170-175 °C | |

| Solubility | Soluble in ether and ketone solvents; insoluble in water. | |

| pKa | ~10.10 (Predicted) |

Spectroscopic Analysis: The structural features of this compound are readily confirmed by standard spectroscopic methods. The infrared (IR) spectrum will prominently display a strong absorption band for the carbonyl (C=O) stretch of the cyclohexanone ring, typically in the range of 1700-1720 cm⁻¹. A broad absorption corresponding to the phenolic hydroxyl (O-H) stretch will also be observed around 3200-3600 cm⁻¹. In ¹H NMR spectroscopy, the aromatic protons of the hydroxyphenyl group will appear as two doublets in the aromatic region (δ 6.5-7.5 ppm). The protons on the cyclohexyl ring will present as a series of multiplets in the aliphatic region (δ 1.5-3.0 ppm), with the protons alpha to the carbonyl group being the most deshielded. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 208-212 ppm, along with distinct signals for the aromatic and aliphatic carbons.

Reactivity of the Cyclohexanone Moiety

The ketone functional group in this compound is a hub of reactivity, susceptible to nucleophilic attack and enolization, which facilitates a variety of transformations.

Reduction of the Carbonyl Group

The selective reduction of the cyclohexanone carbonyl to a secondary alcohol is a critical transformation, often employed in the synthesis of pharmacologically active molecules.

Mechanism of Catalytic Hydrogenation:

Catalytic hydrogenation proceeds via the adsorption of the ketone and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The hydrogen atoms are added across the carbonyl double bond, typically from the less sterically hindered face of the molecule, to yield the corresponding cyclohexanol. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

Experimental Protocol: Selective Hydrogenation using Sodium Borohydride

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic and may cause the solvent to bubble.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-hydroxyphenyl)cyclohexanol. The product can be further purified by column chromatography or recrystallization.

Catalytic Transfer Hydrogenation:

An alternative to using molecular hydrogen is catalytic transfer hydrogenation, which employs a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst (e.g., a Ru(II) complex). This method is often milder and can offer different selectivity profiles.

Diagram: Catalytic Transfer Hydrogenation Workflow

Caption: Workflow for catalytic transfer hydrogenation.

Condensation Reactions: Building Molecular Complexity

The α-protons of the cyclohexanone ring are acidic and can be removed by a base to form an enolate, a potent nucleophile. This reactivity is the foundation for aldol and Claisen-Schmidt condensation reactions, which are powerful tools for carbon-carbon bond formation.

Mechanism of Base-Catalyzed Aldol Condensation:

In a base-catalyzed aldol condensation, a base abstracts an α-proton from the cyclohexanone to generate an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or another ketone. The resulting aldol addition product can then undergo dehydration to form a more stable α,β-unsaturated ketone.[2]

Diagram: Base-Catalyzed Aldol Condensation Mechanism

Caption: Mechanism of base-catalyzed aldol condensation.

Experimental Protocol: Claisen-Schmidt Condensation with an Aromatic Aldehyde

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 2.2 eq) in ethanol.

-

Catalyst Addition: While stirring at room temperature, add a solution of sodium hydroxide (NaOH) in water dropwise to the reaction mixture.

-

Reaction Progression: A precipitate will often form as the reaction proceeds. Continue stirring for several hours at room temperature or with gentle heating to drive the reaction to completion. Monitor by TLC.

-

Isolation: Pour the reaction mixture into cold water to fully precipitate the product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove the catalyst. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified bis-chalcone derivative.

Baeyer-Villiger Oxidation: Ring Expansion to a Lactone

The Baeyer-Villiger oxidation is a remarkable transformation that converts a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group.[3] This reaction is a powerful tool for synthesizing cyclic esters, which are prevalent in natural products and pharmaceuticals.

Mechanism of Baeyer-Villiger Oxidation:

The reaction is initiated by the attack of a peroxyacid (e.g., m-CPBA) on the protonated carbonyl carbon of the cyclohexanone, forming a Criegee intermediate.[3] This is followed by the migratory insertion of one of the α-carbons to the adjacent oxygen atom, with the concomitant expulsion of a carboxylate leaving group. The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the reaction.[4]

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a versatile handle for introducing a wide array of functionalities, a strategy frequently exploited in drug design to modulate properties such as solubility, bioavailability, and target binding.

Williamson Ether Synthesis: Formation of Aryl Ethers

The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide.[5][6] In the case of this compound, the phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base, forming a phenoxide ion that can act as a potent nucleophile.

Mechanism of Williamson Ether Synthesis:

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion displaces a halide from a primary or secondary alkyl halide.[5] The choice of base and solvent is crucial for the success of the reaction.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

-

Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Addition of Alkyl Halide: To the stirred suspension, add the desired alkyl halide (e.g., ethyl bromide) (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ether can be purified by column chromatography.

Esterification: Synthesis of Phenyl Esters

The phenolic hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives. This transformation is often used to introduce prodrug functionalities or to modify the electronic properties of the aromatic ring.

Fischer-Speier Esterification:

This method involves the direct reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7] The reaction is an equilibrium process, and the formation of the ester is typically driven by the removal of water.[8]

Steglich Esterification:

For more sensitive substrates or when milder conditions are required, the Steglich esterification is an excellent alternative.[9] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

Strategic Considerations in Multi-Step Synthesis: The Role of Protecting Groups

Given the presence of two reactive functional groups, the strategic use of protecting groups is often necessary in multi-step syntheses involving this compound to ensure chemoselectivity.[11] For instance, if a reaction is intended to occur exclusively at the phenolic hydroxyl group, the ketone may need to be temporarily protected, and vice versa.

Common Protecting Group Strategies:

-

Ketone Protection: The cyclohexanone can be protected as a ketal or acetal by reacting it with a diol (e.g., ethylene glycol) under acidic conditions. This protecting group is stable to basic and nucleophilic reagents and can be readily removed by acid-catalyzed hydrolysis.

-

Phenol Protection: The phenolic hydroxyl group can be protected as a benzyl ether, which is stable to a wide range of reaction conditions and can be deprotected by catalytic hydrogenation. Silyl ethers are another common choice, offering varying degrees of stability depending on the silyl group used.

Diagram: Protecting Group Strategy Workflow

Caption: A general workflow illustrating the use of a protecting group.

Conclusion: A Gateway to Chemical Innovation

This compound is a molecule of significant synthetic utility, offering two distinct and reactive functional handles. Its reactivity profile, encompassing reductions, condensations, oxidations, etherifications, and esterifications, provides a broad toolkit for the construction of complex molecular architectures. A comprehensive understanding of the principles governing these transformations, coupled with strategic planning, particularly in the context of multi-step syntheses, empowers researchers to fully exploit the potential of this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. differencebetween.com [differencebetween.com]

- 11. tutorchase.com [tutorchase.com]

An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)cyclohexanone: From Discovery to Application in Drug Development

This guide provides a comprehensive technical overview of 4-(4-hydroxyphenyl)cyclohexanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, thorough characterization techniques, and its significant applications in medicinal chemistry.

Foreword: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of drug discovery, the journey from a conceptual molecule to a life-saving therapeutic is built upon a foundation of versatile chemical building blocks. This compound is a prime example of such a scaffold, a seemingly simple molecule that holds the potential for immense structural diversity and biological activity. Its unique combination of a phenolic hydroxyl group and a cyclohexanone ring offers reactive handles for a multitude of chemical transformations, making it a valuable precursor in the synthesis of complex pharmaceutical agents. This guide aims to illuminate the path of this molecule, from its earliest reported syntheses to its role in the development of impactful drugs, providing both the fundamental knowledge and the practical insights necessary for its effective utilization in the laboratory.

Section 1: Historical Perspective and Discovery

While the exact first synthesis of this compound is not definitively documented in a single seminal paper, early reports of its synthesis and the preparation of related structures can be traced back to the mid-20th century. A notable early mention of a synthetic route that produces this ketone as an intermediate is found in a 1958 publication in Chemistry & Industry.[1] This work, along with a 1954 paper in the Journal of the American Chemical Society describing the synthesis of a related cyclohexanol derivative, laid the groundwork for the future exploration of this class of compounds.[1] These early investigations were primarily focused on the fundamental aspects of organic synthesis, exploring new reactions and creating novel chemical entities. It was the later recognition of the privileged structural motifs within this compound that propelled its use in more targeted applications, particularly in the burgeoning field of medicinal chemistry.

Section 2: Synthetic Pathways: A Chemist's Guide

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we explore the most common and historically significant synthetic strategies, complete with mechanistic explanations and detailed protocols.

Catalytic Hydrogenation of Phenol Derivatives

One of the most efficient and widely employed methods for the synthesis of cyclohexanone derivatives is the catalytic hydrogenation of the corresponding phenols.[2][3][4] This approach can be adapted for this compound, typically starting from a protected phenol to avoid reduction of the hydroxyl group.

Mechanism of Catalytic Hydrogenation:

The catalytic hydrogenation of a phenol to a cyclohexanone proceeds through a series of steps on the surface of a heterogeneous catalyst, commonly palladium on carbon (Pd/C). The reaction involves the initial tautomerization of the phenol to its keto form, cyclohexadienone, which is then hydrogenated. The generally accepted mechanism involves the formation of a cyclohexenol intermediate which rapidly tautomerizes to the more stable cyclohexanone.[5]

Experimental Protocol: Two-Step Synthesis via Hydrogenation of 4-Methoxyphenol

This protocol outlines a common two-step approach involving the hydrogenation of the readily available 4-methoxyphenol to 4-methoxycyclohexanone, followed by demethylation to yield the final product.

Step 1: Synthesis of 4-Methoxycyclohexanone

-

Materials: 4-methoxyphenol, 5% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, dissolve 4-methoxyphenol (1 equivalent) in methanol.

-

Add 5% Pd/C catalyst (typically 1-5 mol%).

-

Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 5-10 atm).

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-methoxycyclohexanone, which can be purified by distillation or chromatography.

-

Step 2: Demethylation to this compound

-

Materials: 4-methoxycyclohexanone, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-methoxycyclohexanone (1 equivalent) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of BBr₃ in DCM (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

-

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[6] While direct Friedel-Crafts acylation of phenol can be complicated by O-acylation, variations of this reaction can be employed to synthesize this compound.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, such as aluminum chloride (AlCl₃), activates an acyl halide or anhydride to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product.

Experimental Protocol: Friedel-Crafts Type Synthesis

This protocol describes a plausible Friedel-Crafts acylation approach using a protected phenol to direct C-acylation.

-

Materials: Anisole (methoxybenzene), Cyclohexanecarbonyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C, add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add anisole (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Extract the product with DCM, wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting 4-methoxy-phenyl cyclohexyl ketone.

-

The methoxy group can then be demethylated as described in the previous section to yield this compound.

-

Section 3: Physicochemical Properties and Characterization

Accurate characterization of this compound is crucial for its use in synthesis and drug development. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [7][8] |

| Molecular Weight | 190.24 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [9][10] |

| Melting Point | 170-175 °C | [9][10] |

| Solubility | Soluble in ether and ketone solvents; insoluble in water | [9][10] |

| CAS Number | 105640-07-1 | [7][8] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroxyphenyl group, typically in the range of δ 6.7-7.1 ppm. The protons on the cyclohexanone ring will appear as multiplets in the aliphatic region (δ 1.8-3.0 ppm). The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 210 ppm. The aromatic carbons will resonate in the δ 115-155 ppm region, with the carbon bearing the hydroxyl group appearing at the lower field end. The aliphatic carbons of the cyclohexanone ring will be found in the δ 25-50 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1710 cm⁻¹.[11] A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the phenolic group. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing losses of characteristic fragments.

Section 4: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile starting material for the synthesis of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

Precursor to Selective Estrogen Receptor Modulators (SERMs)

A significant application of this compound is in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[12] SERMs are a class of compounds that act on estrogen receptors, exhibiting either agonistic or antagonistic effects depending on the target tissue. This dual activity makes them crucial in the treatment of hormone-sensitive cancers, such as breast cancer, and for managing postmenopausal osteoporosis.

Tamoxifen and its Analogues:

Tamoxifen is a well-known SERM used in the treatment and prevention of estrogen receptor-positive breast cancer.[13] The core structure of many tamoxifen analogues can be derived from this compound. The phenolic hydroxyl group mimics the hydroxyl of estradiol, allowing for binding to the estrogen receptor, while the rest of the molecule can be modified to modulate its activity.

Mechanism of Action of Tamoxifen:

Tamoxifen acts as a competitive antagonist of the estrogen receptor (ER) in breast tissue.[14][15] It binds to the ER and induces a conformational change that prevents the binding of coactivator proteins necessary for gene transcription. This blockage of estrogen-mediated signaling inhibits the growth of estrogen-dependent cancer cells. In other tissues, such as the endometrium and bone, tamoxifen can act as an agonist, leading to some of its side effects but also beneficial effects like preserving bone density.[15]

Conclusion

This compound stands as a testament to the enduring importance of fundamental organic synthesis in the advancement of medicine. From its early, likely academically driven synthesis, it has evolved into a critical building block for the creation of sophisticated therapeutics. This guide has provided a comprehensive look at its history, synthesis, characterization, and application, underscoring its versatility and significance. For the medicinal chemist and drug development professional, a deep understanding of such key intermediates is not merely academic; it is the practical foundation upon which the next generation of life-changing medicines will be built.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. droracle.ai [droracle.ai]

- 4. C-13 NMR Spectrum [acadiau.ca]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Chemistry and Industry - Google Libros [books.google.com.ar]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 12. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character [mdpi.com]

- 13. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. swolverine.com [swolverine.com]

A Strategic Guide to the Derivatization of 4-(4-Hydroxyphenyl)cyclohexanone for High-Throughput Screening Libraries

Abstract

The 4-(4-hydroxyphenyl)cyclohexanone scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the phenol and the cyclohexanone ring.[1][2] Its inherent structural features—a hydrogen bond donor/acceptor phenol and a versatile ketone handle—make it an exceptionally attractive starting point for the development of diverse chemical libraries aimed at drug discovery.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic design, synthesis, and screening of novel derivatives based on this core. We will delve into the causality behind synthetic choices, present robust experimental protocols, and outline an integrated screening cascade to efficiently identify and validate bioactive lead compounds.

The this compound Core: A Privileged Scaffold

The utility of a molecular scaffold in drug discovery is often dictated by its ability to present functional groups in three-dimensional space to interact with multiple biological targets.[5][6] The this compound structure is compelling for several reasons:

-

Structural Rigidity and Flexibility: The cyclohexanone ring provides a semi-rigid anchor, reducing the entropic penalty of binding to a target, while its chair-boat conformations allow for conformational adaptability.

-

Dual Functionality: The scaffold possesses two highly reactive and synthetically tractable functional groups: the phenolic hydroxyl and the carbonyl ketone.[7] This duality allows for orthogonal or sequential modifications, enabling the rapid generation of chemical diversity from a single, common intermediate.

-

Pharmacophoric Features: The phenol can act as a hydrogen bond donor and acceptor, a critical interaction in many protein-ligand binding events.[8][9] The ketone also serves as a hydrogen bond acceptor. The phenyl ring can engage in hydrophobic and π-stacking interactions.

-

Proven Bioactivity: The cyclohexanone moiety is a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and analgesics.[3][10] Phenolic compounds are also integral to a vast number of biologically active molecules.[11][12]

This guide will explore derivatization strategies at two primary vectors of the core scaffold, as illustrated below.

Caption: Strategic map for derivatization of the core scaffold.

Strategic Design of the Derivative Library

A successful screening library is not merely a collection of compounds but a strategically designed set of molecules intended to probe a specific chemical space. Our derivatization strategy focuses on systematically modifying pharmacokinetic and pharmacodynamic properties.

Vector 1: Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl is a common site of phase II metabolism (glucuronidation), which can lead to rapid clearance and poor oral bioavailability.[12] Modifications at this site are therefore critical for creating more drug-like molecules.

-

Rationale for Alkylation/Acylation: Converting the phenol to an ether or ester masks the hydroxyl group, preventing metabolic conjugation.[13] Ester derivatives can also serve as prodrugs, which are cleaved in vivo by esterases to release the active parent compound, improving bioavailability.[13]

-

Rationale for Bioisosteric Replacement: A more advanced strategy involves replacing the entire phenol moiety with a group that mimics its hydrogen bonding properties but possesses greater metabolic stability.[11][14] This approach can fundamentally alter the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile while potentially maintaining or enhancing target affinity.[12][15]

| Modification Type | Representative Reagents | Rationale & Expected Outcome |

| O-Alkylation | Alkyl halides (e.g., MeI, BnBr), K₂CO₃, Acetone | Masks hydroxyl, increases lipophilicity, prevents glucuronidation. |

| O-Acylation | Acid chlorides/anhydrides (e.g., AcCl), Pyridine | Prodrug strategy, improves cell permeability. |

| Bioisosteres | Heterocycles (e.g., indoles, quinolinones) | Improves metabolic stability, modulates pKa, explores new H-bonding.[11][14] |

Vector 2: Modifications of the Cyclohexanone Carbonyl

The ketone group offers a rich platform for introducing diverse functional groups and altering the three-dimensional shape of the scaffold.

-

Rationale for Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for introducing a basic nitrogen atom. The resulting amines can be protonated at physiological pH, improving aqueous solubility and allowing for the formation of strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site.

-

Rationale for Olefination: Reactions like the Wittig or Horner-Wadsworth-Emmons olefination replace the carbonyl oxygen with a carbon, creating an exocyclic double bond. This provides a vector for adding a wide variety of substituents, extending the molecule into new regions of a binding pocket.

-

Rationale for Spirocyclization: Building spirocyclic systems increases the molecule's three-dimensional complexity and novelty.[16][17] This is a highly effective strategy for improving selectivity and escaping flatland, a common issue in drug discovery where molecules are often too planar.

| Modification Type | Representative Reagents | Rationale & Expected Outcome |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Introduces basic nitrogen for solubility and ionic interactions. |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Creates C=C bond, enables scaffold extension. |

| Spirocyclization | e.g., Reaction with azidopropylboronic acid | Increases sp³ character and 3D complexity for improved selectivity.[16] |

| α-Alkylation | LDA, Alkyl halide | Adds steric bulk near the ketone to potentially block metabolic reduction.[18] |

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of a screening campaign relies on the purity and structural integrity of the synthesized compounds. The following protocols are designed for clarity and reproducibility.

General Synthetic Workflow

A robust workflow ensures consistency across the library synthesis. Each compound must be purified to >95% purity as determined by LC-MS and ¹H NMR, and its identity must be confirmed by high-resolution mass spectrometry (HRMS).

Caption: Standard workflow for derivative synthesis and QC.

Protocol Example 1: O-Alkylation of the Phenol

-

Objective: To synthesize 4-(4-methoxyphenyl)cyclohexanone.

-

Materials: this compound, Iodomethane (MeI), Potassium Carbonate (K₂CO₃), Acetone (anhydrous), Ethyl Acetate, Brine.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add iodomethane (1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the title compound.

-

Confirm identity and purity via NMR and LC-MS.

-

Protocol Example 2: Reductive Amination of the Ketone

-

Objective: To synthesize N-benzyl-4-(4-hydroxyphenyl)cyclohexan-1-amine.

-

Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Saturated NaHCO₃ solution.

-

Procedure:

-

Dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in DCM.

-

Stir the solution at room temperature for 1 hour to facilitate imine formation.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction by LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography (DCM:Methanol gradient with 1% NH₄OH) to yield the title amine.

-

Confirm identity and purity via NMR and LC-MS.

-

Integrated Screening Cascade

To maximize efficiency and minimize resource expenditure, a tiered screening approach is essential. This cascade integrates computational pre-screening with experimental validation.

Caption: Integrated cascade from virtual library to validated hits.

In Silico Screening

Before committing to synthesis, computational methods can triage the virtual library to enrich for compounds with a higher probability of success.

-

Library Enumeration: Create a virtual library of all proposed derivatives.

-

Property Filtering: Apply filters for drug-likeness (e.g., Lipinski's Rule of Five) and remove known Pan-Assay Interference Compounds (PAINs).[19][20]

-

Molecular Docking: Dock the filtered library against a validated structural model of the biological target of interest (e.g., a kinase ATP-binding site, a GPCR orthosteric pocket).

-

Prioritization: Rank compounds based on docking score, predicted binding interactions, and chemical novelty. This ranked list informs which compounds should be synthesized first.

In Vitro High-Throughput Screening (HTS)

Synthesized and QC-verified compounds are plated and subjected to a multi-stage experimental screen.

-

Primary Assay: A robust, high-throughput assay (e.g., fluorescence-based enzymatic assay, cell viability assay) is used to screen all compounds at a single, high concentration (e.g., 10-20 µM).

-

Hit Confirmation: Compounds showing activity above a defined threshold are re-tested from a fresh sample to eliminate false positives due to experimental error.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀).

-

Secondary & Orthogonal Assays: Potent compounds are evaluated in different, often more complex, assays to confirm their mechanism of action and rule out non-specific activity or assay artifacts. For example, a compound identified as an enzyme inhibitor in a biochemical assay would be tested in a cell-based assay to confirm target engagement in a physiological context.

Conclusion

The this compound scaffold is a versatile and promising starting point for drug discovery campaigns. Its dual-handle nature allows for the systematic and efficient generation of diverse chemical matter. By employing a strategic approach that combines rational derivative design, robust synthetic execution, and a tiered screening cascade integrating both computational and experimental methods, research teams can significantly enhance the probability of discovering novel, high-quality lead compounds. This guide serves as a foundational blueprint for unlocking the full potential of this privileged chemical framework.

References

- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 3. nbinno.com [nbinno.com]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. toc.library.ethz.ch [toc.library.ethz.ch]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. alphachem.biz [alphachem.biz]

- 11. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. html.rhhz.net [html.rhhz.net]

- 14. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Structural Elucidation of 4-(4-Hydroxyphenyl)cyclohexanone

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 4-(4-hydroxyphenyl)cyclohexanone, a key intermediate in pharmaceutical synthesis.[1] Leveraging advanced computational chemistry techniques, we present a detailed protocol for in-silico analysis, encompassing conformational analysis, quantum chemical calculations, and spectroscopic predictions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this versatile compound. By explaining the causality behind methodological choices, this guide offers field-proven insights into the application of theoretical chemistry for the structural elucidation of complex organic molecules.

Introduction: The Significance of this compound

This compound (CAS 105640-07-1) is a bifunctional organic molecule featuring a cyclohexanone ring substituted with a 4-hydroxyphenyl group.[1][2] Its structural constituents, a ketone and a phenolic hydroxyl group, impart a versatile chemical reactivity, making it a valuable precursor in the synthesis of a wide array of more complex pharmaceutical compounds.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is paramount for optimizing synthetic routes and designing novel drug candidates.

Theoretical studies, employing quantum chemical computations, offer a powerful, non-experimental avenue to probe the molecular intricacies of such compounds. These in-silico approaches can predict stable conformations, geometric parameters, electronic charge distributions, and spectroscopic signatures with a high degree of accuracy, complementing and guiding experimental investigations. This guide outlines a systematic theoretical workflow for the comprehensive structural analysis of this compound.

Theoretical Methodology: A Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methodologies outlined below are selected to provide a balance between computational cost and accuracy, ensuring trustworthy and reproducible results.

Computational Workflow

The theoretical investigation of this compound can be structured into a multi-step workflow, as depicted in the diagram below. Each step builds upon the previous one, providing a progressively deeper understanding of the molecule's properties.

Caption: A logical workflow for the theoretical study of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexanone ring and the orientation of the 4-hydroxyphenyl substituent. The substituent can occupy either an axial or an equatorial position, leading to two primary conformers.

-

Initial Structure Generation: Construct the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: For each conformer (axial and equatorial), perform a systematic or stochastic conformational search to explore the rotational freedom around the C-C bond connecting the phenyl and cyclohexanone rings. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently sample the potential energy surface.

-

Energy Minimization: Subject all generated conformers to an initial energy minimization using a semi-empirical method (e.g., AM1) or a computationally inexpensive DFT method to identify the low-energy conformers for further analysis.

Protocol 2: Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for obtaining accurate geometric and electronic properties of organic molecules.

-

Geometry Optimization: The lowest energy conformers identified from the conformational search are then subjected to full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional.[3]

-